18-O-Desmethyl Vinorelbine
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Overview
Description
18-O-Desmethyl Vinorelbine is a derivative of vinorelbine, a semi-synthetic vinca alkaloid. Vinorelbine is widely used in chemotherapy for treating various types of cancer, including non-small cell lung cancer and breast cancer . This compound is an impurity of vinorelbine and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-O-Desmethyl Vinorelbine involves the modification of the vinorelbine molecule. The process typically includes the removal of the 18-O-methyl group from vinorelbine. This can be achieved through various chemical reactions, including hydrolysis and demethylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as vinorelbine but with additional steps to ensure the removal of the 18-O-methyl group. The process involves stringent reaction conditions and purification steps to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 18-O-Desmethyl Vinorelbine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
18-O-Desmethyl Vinorelbine has several scientific research applications, including:
Mechanism of Action
18-O-Desmethyl Vinorelbine, like vinorelbine, exerts its effects by binding to tubulin and inhibiting microtubule formation. This disruption of the mitotic spindle prevents cell division and leads to cell death. The compound specifically targets the M and S phases of the cell cycle . The molecular targets and pathways involved include tubulin and microtubule-associated proteins .
Comparison with Similar Compounds
Vinorelbine: The parent compound, used widely in chemotherapy.
Deacetyl Vinorelbine: Another derivative of vinorelbine with similar properties.
Vinorelbine N-Methiodide: A modified form of vinorelbine with different pharmacokinetic properties.
Uniqueness: 18-O-Desmethyl Vinorelbine is unique due to the absence of the 18-O-methyl group, which may influence its pharmacological properties and therapeutic potential. This structural difference can affect its binding affinity to tubulin and its overall efficacy in cancer treatment .
Properties
CAS No. |
868596-47-8 |
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Molecular Formula |
C₄₄H₅₂N₄O₈ |
Molecular Weight |
764.91 |
Synonyms |
(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-8-carboxy-4-ethyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic Acid Methyl Ester; Vinorelbine Impurity |
Origin of Product |
United States |
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